molecular formula C27H48O9S B1261425 5beta-Scymnol sulfate

5beta-Scymnol sulfate

Cat. No. B1261425
M. Wt: 548.7 g/mol
InChI Key: JKUSPYUETNXNRO-JWBDLDPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5beta-scymnol sulfate is a steroid sulfate. It derives from a 5beta-scymnol. It is a conjugate acid of a 5beta-scymnol sulfate(1-).

Scientific Research Applications

Hepatoprotective Effects

5beta-Scymnol sulfate has demonstrated hepatoprotective properties. Studies reveal its effectiveness in reducing liver damage induced by acetaminophen in mice. This compound, derived from shark bile, shows significant reduction in serum enzyme levels and histopathological effects associated with liver toxicity. It exhibits potent hydroxyl radical quenching activity, suggesting its potential in preventing hepatic necrosis following toxic substance exposure (Macrides et al., 1996). Another study supports these findings, showing that 5beta-Scymnol sulfate effectively decreases acetaminophen-induced increase in serum dehydrogenase levels (Slitt et al., 2004).

Effect on GABA(A) Receptors

5beta-Scymnol sulfate has been studied in the context of GABA(A) receptors. It's part of the 3Beta-hydroxysteroids group, which are known to act as GABA(A) receptor antagonists. This research provides insights into the functional differences between various steroids and their influence on GABA(A) receptors, expanding our understanding of neuropharmacology (Wang et al., 2007).

Impact on Cerebral Anoxia

Research involving the effects of sodium scymnol sulfate on cerebral anoxia indicates its potential in protecting against brain oxygen deprivation. Studies using animal models suggest that it could be beneficial in conditions involving reduced oxygen supply to the brain, offering possible therapeutic applications (Ishida et al., 1994).

TGR5 Receptor Agonism

5beta-Scymnol and its sulfate form have been identified as novel agonists of the TGR5 receptor, which plays a role in regulating cholesterol accumulation and atherosclerotic progression. This discovery highlights the potential of marine bile compounds in treating atherosclerosis (Halkias et al., 2021).

Enterohepatic Circulation

Studies on the enterohepatic circulation of scymnol sulfate in certain fish species reveal the effective absorption and specific transport mechanisms of this compound within the liver. This research enhances our understanding of bile alcohol sulfate circulation in marine organisms (Fricker et al., 1997).

properties

Product Name

5beta-Scymnol sulfate

Molecular Formula

C27H48O9S

Molecular Weight

548.7 g/mol

IUPAC Name

[(3R,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate

InChI

InChI=1S/C27H48O9S/c1-15(4-7-22(30)16(13-28)14-36-37(33,34)35)19-5-6-20-25-21(12-24(32)27(19,20)3)26(2)9-8-18(29)10-17(26)11-23(25)31/h15-25,28-32H,4-14H2,1-3H3,(H,33,34,35)/t15-,16?,17+,18-,19-,20+,21?,22-,23-,24+,25+,26+,27-/m1/s1

InChI Key

JKUSPYUETNXNRO-JWBDLDPOSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(CO)COS(=O)(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](CC3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(C(CO)COS(=O)(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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